molecular formula C18H12ClIN2O3 B11686805 N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B11686805
M. Wt: 466.7 g/mol
InChI Key: JQXTWWLNNVWHBE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-iodoaniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-{[(4-bromophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
  • N-(2-chloro-4-{[(4-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
  • N-(2-chloro-4-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Uniqueness

N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity to specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H12ClIN2O3

Molecular Weight

466.7 g/mol

IUPAC Name

N-[2-chloro-4-[(4-iodobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12ClIN2O3/c19-14-10-13(21-17(23)11-3-5-12(20)6-4-11)7-8-15(14)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24)

InChI Key

JQXTWWLNNVWHBE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)I)Cl

Origin of Product

United States

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